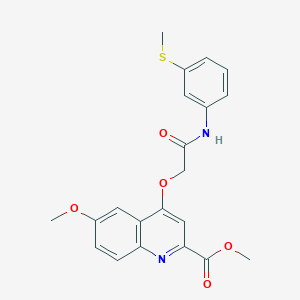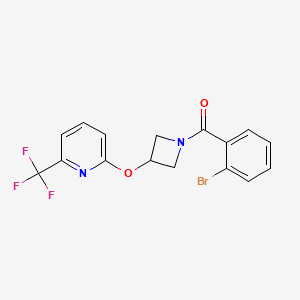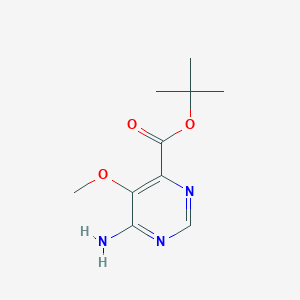
Tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate, also known as BM212, is a pyrimidine derivative that has shown potential in various scientific research applications. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Mecanismo De Acción
The exact mechanism of action of Tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in viral replication, fungal growth, and cancer cell proliferation. It has been shown to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of HIV-1 and HCV, and to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of fungal cell walls.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity and has been shown to be well-tolerated in animal studies. It has been found to have low cytotoxicity in normal cells and has been shown to induce apoptosis in cancer cells. In addition, this compound has been found to have anti-inflammatory and antioxidant effects, which may contribute to its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate in lab experiments is its low toxicity and high selectivity, which make it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of Tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate. One area of research could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could be the study of the pharmacokinetics and pharmacodynamics of this compound to better understand its mechanism of action and potential therapeutic applications. Furthermore, the development of novel formulations and delivery methods could enhance the bioavailability and efficacy of this compound for clinical use.
Conclusion:
In conclusion, this compound is a pyrimidine derivative that has shown potential in various scientific research applications, including as an antiviral, antifungal, and anticancer agent. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. While there are still many unanswered questions about this compound, its potential as a therapeutic agent makes it an exciting area of research for the future.
Métodos De Síntesis
Tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate has been synthesized using different methods, including the reaction of this compound with various reagents. One of the most commonly used methods involves the reaction of this compound with 2,4-dichloro-5-methoxybenzoic acid in the presence of a base.
Aplicaciones Científicas De Investigación
Tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate has been studied for its potential in various scientific research applications, including as an antiviral, antifungal, and anticancer agent. It has shown promising results in inhibiting the replication of viruses, such as HIV-1 and HCV, and has also been found to have antifungal activity against Candida albicans. In addition, this compound has been studied for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,3)16-9(14)6-7(15-4)8(11)13-5-12-6/h5H,1-4H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHUJZMTTGBGSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=NC=N1)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
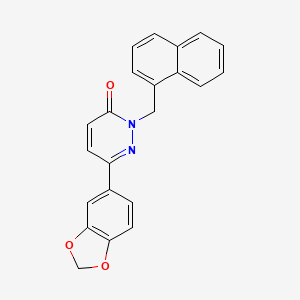
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2875476.png)
![1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid](/img/structure/B2875477.png)

![4-(2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2875485.png)
![N-[4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]phenyl]prop-2-enamide](/img/structure/B2875486.png)
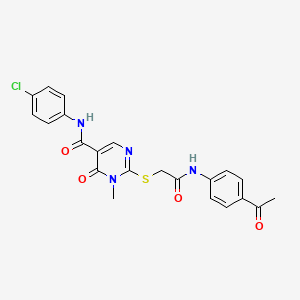
![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2875490.png)
![4-[({(Z)-amino[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}amino)oxy]-4-oxobutanoic acid](/img/structure/B2875491.png)
![(16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]androstan-17-one](/img/structure/B2875492.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2875494.png)
![2-(4-bromophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2875495.png)
